molecular formula C18H27N3O2 B8465902 4-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 444620-71-7

4-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8465902
M. Wt: 317.4 g/mol
InChI Key: VZTIJDATARWPGU-UHFFFAOYSA-N
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Patent
US07196088B2

Procedure details

4-Isoquinoline-5-yl-piperazine-1-carboxylic acid tert-butyl ester (1.5 g) from Step 2 was dissolved in 5 mL of tetrahydrofuran (THF), and excess borane (BH3) in THF was added thereto. The mixture was brought to reflux for 1 hour, and allowed to cool to room temperature. The mixture was then further cooled in an ice bath, and water was carefully added to the reaction mix to consume excess borane. The reaction mix was then diluted with EtOAc, washed with saturated aqueous sodium bicarbonate (NaHCO3), dried over MgSO4, and chromatographed to provide 4-(1,2,3,4-tetrahydroisoquinolin-5-yl)-piperazine-1-carboxylic acid tert-butyl ester as a viscous oil (0.668 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:23]=[CH:22][CH:21]=[C:20]3[C:15]=2[CH:16]=[CH:17][N:18]=[CH:19]3)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].B.O>O1CCCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:23]=[CH:22][CH:21]=[C:20]3[C:15]=2[CH2:16][CH2:17][NH:18][CH2:19]3)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C2C=CN=CC2=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then further cooled in an ice bath
ADDITION
Type
ADDITION
Details
mix
CUSTOM
Type
CUSTOM
Details
to consume excess borane
ADDITION
Type
ADDITION
Details
The reaction mix
ADDITION
Type
ADDITION
Details
was then diluted with EtOAc
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate (NaHCO3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C2CCNCC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.668 g
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.